molecular formula C12H11N3O B2656294 (1H-imidazol-4-yl)(isoindolin-2-yl)methanone CAS No. 2034461-52-2

(1H-imidazol-4-yl)(isoindolin-2-yl)methanone

Cat. No.: B2656294
CAS No.: 2034461-52-2
M. Wt: 213.24
InChI Key: HSKOICWLINZNDI-UHFFFAOYSA-N
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Description

(1H-imidazol-4-yl)(isoindolin-2-yl)methanone is a compound that features both an imidazole ring and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone typically involves the reaction of imidazole derivatives with isoindoline derivatives under specific conditions. One common method involves the use of chloroacetyl chloride and potassium carbonate in dichloromethane at temperatures ranging from 0 to 20°C . The reaction proceeds with the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-4-yl)(isoindolin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoindoline rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: A simpler compound with a similar isoindoline structure.

    Imidazole: A basic heterocyclic compound with an imidazole ring.

Uniqueness

(1H-imidazol-4-yl)(isoindolin-2-yl)methanone is unique due to the combination of both imidazole and isoindoline structures in a single molecule

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(11-5-13-8-14-11)15-6-9-3-1-2-4-10(9)7-15/h1-5,8H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOICWLINZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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